Ethyl (3-nitrophenyl)carbamate Ethyl (3-nitrophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 6275-72-5
VCID: VC3823737
InChI: InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
SMILES: CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

Ethyl (3-nitrophenyl)carbamate

CAS No.: 6275-72-5

Cat. No.: VC3823737

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3-nitrophenyl)carbamate - 6275-72-5

Specification

CAS No. 6275-72-5
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name ethyl N-(3-nitrophenyl)carbamate
Standard InChI InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Standard InChI Key JWPGACMNGJBXHB-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

Ethyl (3-nitrophenyl)carbamate, systematically named ethyl NN-(3-nitrophenyl)carbamate, features a carbamate group (NHCOO\text{NHCOO}) linked to a 3-nitrophenyl moiety and an ethyl ester. The nitro group at the meta position of the benzene ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4
Molecular Weight210.19 g/mol
Melting Point68–70°C
Boiling PointNot reported
DensityN/A
LogP (Partition Coefficient)2.71 (estimated)

The compound’s crystalline structure and stability are attributed to intramolecular hydrogen bonding between the carbamate NH and nitro oxygen . Spectroscopic data, including 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, confirm the presence of characteristic peaks for the aromatic protons (δ 7.2–8.3 ppm), ethyl group (δ 1.2–4.3 ppm), and carbamate carbonyl (δ 152–155 ppm) .

Synthetic Precursors and Derivatives

Ethyl (3-nitrophenyl)carbamate is synthetically accessible from 3-nitrophenylisocyanate, which reacts with ethanol or Reformatzky reagents . Derivatives such as tert-butyl (3-nitrophenyl)carbamate (melting point 180–182°C) and ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl)carbamate exhibit enhanced bioactivity, underscoring the structural flexibility of the parent compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A widely adopted method involves the reaction of 3-nitrophenylisocyanate with ethyl zinc bromide acetate in tetrahydrofuran (THF) at 40°C for 8 hours . This Reformatzky-type reaction proceeds via nucleophilic addition, yielding the target compound with a 77% efficiency :

3-Nitrophenylisocyanate+EtO2CZnBrEthyl (3-nitrophenyl)carbamate+ZnBr2\text{3-Nitrophenylisocyanate} + \text{EtO}_2\text{CZnBr} \rightarrow \text{Ethyl (3-nitrophenyl)carbamate} + \text{ZnBr}_2

Key parameters include:

  • Molar ratio: 1:2 (isocyanate to Reformatzky reagent)

  • Solvent: THF, which stabilizes intermediates via coordination

  • Workup: Extraction with diethyl ether and purification via column chromatography (ethyl acetate/petroleum ether)

Industrial Manufacturing

Industrial processes optimize scalability using continuous-flow reactors and automated quenching systems . For instance, Angene Chemical produces ethyl (4-methyl-3-nitrophenyl)carbamate (CAS 16648-53-6) under ISO-certified conditions, emphasizing solvent recovery and waste minimization . Challenges include controlling exothermic reactions and ensuring consistent purity (>97%) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl (3-nitrophenyl)carbamate is a precursor to tacrine derivatives, which show nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Compound 6k (IC50_{50} = 22.15 nM for AChE; 16.96 nM for BuChE) demonstrates potential in Alzheimer’s therapy by modulating cholinergic transmission .

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (nM)Selectivity Index (BuChE/AChE)
6kAChE22.150.77
6kBuChE16.960.77
6bBuChE18.300.12

Agrochemical Development

The nitro group facilitates redox reactions, enabling the synthesis of herbicides and insecticides. For example, hydrogenation yields 3-aminophenyl derivatives, which are intermediates in fungicide production.

Materials Science

In polymer chemistry, the carbamate group participates in urethane linkages, enhancing thermal stability in polyurethane foams . Covalent organic frameworks (COFs) incorporating nitroaryl carbamates exhibit tunable porosity for gas storage .

Comparative Analysis with Related Carbamates

Table 3: Comparison of Nitrophenyl Carbamates

CompoundMolecular FormulaMelting Point (°C)Key Application
Ethyl (3-nitrophenyl)carbamateC9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_468–70Cholinesterase inhibition
tert-Butyl (3-nitrophenyl)carbamateC11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4180–182Peptide synthesis
Ethyl (4-nitrophenyl)carbamateC9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_472–74Enzyme assays

Meta-substituted derivatives exhibit superior AChE inhibition compared to para analogues due to steric compatibility with the enzyme’s active site .

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